

# overcoming volumetric expansion of antimony anodes in sodium-ion batteries

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## Compound of Interest

Compound Name: Antimonate

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## Technical Support Center: Antimony Anodes in Sodium-Ion Batteries

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with antimony (Sb) anodes for sodium-ion batteries (SIBs).

### Troubleshooting Guides

#### Issue 1: Rapid Capacity Fading and Poor Cycling Stability

**Question:** My antimony-based anode shows a high initial capacity, but it fades rapidly within the first 50-100 cycles. What are the potential causes and how can I improve the cycling stability?

**Answer:**

Rapid capacity fading in Sb anodes is primarily due to the large volume expansion (~200%) during sodiation (formation of  $\text{Na}_3\text{Sb}$ ), which leads to pulverization of the active material, loss of electrical contact, and unstable solid electrolyte interphase (SEI) formation.<sup>[1][2][3]</sup>

Potential Causes and Solutions:

Potential Cause	Troubleshooting Steps
Active Material Pulverization	<p>1. Reduce Particle Size: Synthesize nanoscale Sb materials (e.g., nanoparticles, nanotubes) to better accommodate strain.<a href="#">[1]</a></p> <p>2. Incorporate a Buffer Matrix: Prepare a composite of Sb with a conductive and mechanically robust material like carbon (e.g., graphene, carbon nanofibers, amorphous carbon).<a href="#">[4]</a><a href="#">[5]</a><a href="#">[6]</a> This helps to buffer the volume change and maintain electrical conductivity.</p>
Ineffective Binder	<p>1. Switch to a Functional Binder: Replace the conventional PVDF binder with one that offers stronger adhesion and can accommodate volume changes, such as polyacrylic acid (PAA) or sodium carboxymethyl cellulose (CMC).<a href="#">[7]</a><a href="#">[8]</a> These binders form strong hydrogen bonds with the active material and current collector.<a href="#">[7]</a><a href="#">[8]</a></p> <p>2. Optimize Binder Content: A very high binder content can increase impedance, while too little may not provide sufficient adhesion. Experiment with binder concentrations in the range of 5-15 wt%.</p>
Unstable SEI Layer	<p>1. Use Electrolyte Additives: Introduce fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to the electrolyte (typically 1-5 vol%).<a href="#">[9]</a><a href="#">[10]</a><a href="#">[11]</a><a href="#">[12]</a> FEC helps form a stable, NaF-rich SEI layer that can better withstand the volume changes of the Sb anode.<a href="#">[9]</a></p> <p>2. Optimize Electrolyte Solvent: Propylene carbonate (PC)-based electrolytes with FEC have shown to form a more reliable SEI layer compared to ethylene carbonate (EC)/diethyl carbonate (DEC) based electrolytes.<a href="#">[10]</a><a href="#">[12]</a></p>
Electrode Delamination	<p>1. Improve Slurry Homogeneity: Ensure the active material, conductive carbon, and binder</p>

are well-dispersated in the solvent before casting. 2. Control Electrode Loading and Thickness: High mass loading and thick electrodes can exacerbate mechanical stress. Start with a moderate mass loading (e.g., 1-2 mg/cm<sup>2</sup>).

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## Issue 2: Low Initial Coulombic Efficiency (ICE)

Question: My Sb anode exhibits a low initial coulombic efficiency (ICE), often below 70%. What causes this and how can I improve it?

Answer:

A low ICE is mainly attributed to the irreversible formation of a thick and unstable solid electrolyte interphase (SEI) on the surface of the Sb anode during the first sodiation cycle.<sup>[9]</sup>

Potential Causes and Solutions:

Potential Cause	Troubleshooting Steps
Irreversible SEI Formation	<p>1. Introduce Electrolyte Additives: As with improving cycling stability, adding FEC to the electrolyte is a key strategy. FEC is preferentially reduced over the solvent, forming a more stable and compact SEI layer, which consumes less sodium ions irreversibly.[11][12]</p> <p>2. Pre-sodiation: Consider pre-sodiation of the Sb anode to pre-form the SEI layer before assembling the full cell. This can compensate for the initial sodium loss.</p>
Surface Oxides on Sb	<p>1. Material Purity: Ensure the starting Sb material is of high purity and has minimal surface oxidation. Surface oxides can react irreversibly with sodium ions.</p> <p>2. Controlled Synthesis Environment: Synthesize and handle Sb nanomaterials in an inert atmosphere (e.g., argon-filled glovebox) to prevent surface oxidation.</p>
Electrolyte Decomposition	<p>1. Use High-Purity Electrolytes: Ensure the electrolyte salt (e.g., <math>\text{NaClO}_4</math>, <math>\text{NaPF}_6</math>) and solvents are of battery-grade purity with low water content (&lt;20 ppm). Water can lead to parasitic reactions and a thicker, less stable SEI.</p>

## Frequently Asked Questions (FAQs)

Question: What is the theoretical capacity of antimony as an anode for sodium-ion batteries?

Answer: The theoretical gravimetric capacity of antimony (Sb) is  $660 \text{ mAh g}^{-1}$ , which corresponds to the formation of the  $\text{Na}_3\text{Sb}$  alloy during full sodiation.[1][13][14] This is significantly higher than the theoretical capacity of graphite anodes in lithium-ion batteries.

Question: Can you explain the sodiation and desodiation mechanism of antimony?

Answer: The reaction of sodium with antimony is an alloying/de-alloying process. During the first sodiation (discharge), crystalline Sb is broken down to form amorphous  $\text{Na}_{3-x}\text{Sb}$ , which then crystallizes into  $\text{Na}_3\text{Sb}$ .<sup>[15]</sup> The subsequent desodiation (charge) results in the formation of an electrode composed of both crystalline and amorphous antimony.<sup>[15]</sup> Recent studies show a two-stage alloying/dealloying mechanism with polycrystalline and amorphous intermediates, which contributes to better structural stability compared to lithiation.<sup>[16][17]</sup>

Question: Why is it beneficial to create antimony-carbon composites?

Answer: Creating Sb-carbon composites is a highly effective strategy for several reasons:

- **Buffering Volume Expansion:** The carbon matrix acts as a mechanical buffer, accommodating the large volume changes of Sb during sodiation and desodiation, thus preventing pulverization.<sup>[5][6]</sup>
- **Enhancing Electrical Conductivity:** Carbon materials are highly conductive, ensuring good electrical contact between the Sb particles and the current collector, which improves rate capability.<sup>[4]</sup>
- **Preventing Agglomeration:** The carbon matrix can prevent the agglomeration of Sb nanoparticles during cycling, maintaining a high surface area for sodiation.<sup>[5]</sup>

Question: What are the advantages of using binders like PAA or CMC over PVDF for Sb anodes?

Answer: Polyacrylic acid (PAA) and sodium carboxymethyl cellulose (CMC) are considered superior to polyvinylidene fluoride (PVDF) for Sb anodes due to their functional groups (-COOH and -OH).<sup>[7][8]</sup> These groups can form strong hydrogen bonds with the surface of the active material and the current collector, providing better adhesion.<sup>[7]</sup> This enhanced binding is crucial to maintain the integrity of the electrode structure despite the significant volume changes of antimony during cycling.<sup>[8][18]</sup>

Question: How do electrolyte additives like FEC improve the performance of Sb anodes?

Answer: Fluoroethylene carbonate (FEC) is a crucial electrolyte additive that decomposes at a higher potential than the main electrolyte solvents.<sup>[19]</sup> This preferential reduction leads to the formation of a stable, thin, and uniform solid electrolyte interphase (SEI) on the Sb surface.<sup>[11]</sup>

[12] A robust SEI is essential as it is ionically conductive but electronically insulating, preventing further electrolyte decomposition while being flexible enough to withstand the volume expansion of the Sb particles during cycling.[9]

## Performance Data of Antimony-Based Anodes

The following table summarizes the electrochemical performance of various antimony-based anode materials from recent literature.

Anode Material	Binder	Electrolyte Additive	Reversible Capacity (mAh g <sup>-1</sup> )	Cycling Performance	Rate Capability
Sb@NC M10[5]	-	-	622.5 at 0.1 C	~100% retention after 100 cycles	572.1 mAh g <sup>-1</sup> at 1 C
Sb <sub>2</sub> S <sub>3</sub> /graphene[10]	-	FEC	~760 at 60°C	95% retention after 100 cycles	-
SbTe-C40[8]	PAA	5% FEC	341 at 100 mA g <sup>-1</sup>	94.4% retention after 100 cycles	-
Sb <sub>2</sub> Te <sub>3</sub> -TiC[18]	PAA	FEC	358 at 100 mA g <sup>-1</sup>	95% retention after 160 cycles	-
Antimonene[1]	-	-	569.1 at 100 mA g <sup>-1</sup>	~100% retention after 200 cycles	429 mAh g <sup>-1</sup> at 5 C
Sb <sub>2</sub> O <sub>3</sub> @RGO [20]	-	-	473.9 at 100 mA g <sup>-1</sup> (K-ion)	Stable for 100 cycles	312.3 mAh g <sup>-1</sup> at 3 A g <sup>-1</sup>

## Experimental Protocols

### 1. Synthesis of an Antimony/Carbon Composite (Sb@C) via Solvothermal Method

This protocol is a general guideline for synthesizing an Sb/C composite.

- Materials: Antimony(III) chloride ( $\text{SbCl}_3$ ), Glucose (or another carbon source), Ethylene glycol (or another solvent).
- Procedure:
  - Dissolve a specific molar ratio of  $\text{SbCl}_3$  and glucose in ethylene glycol under vigorous stirring.
  - Transfer the solution to a Teflon-lined stainless-steel autoclave.
  - Heat the autoclave at 180-200 °C for 12-24 hours.
  - Allow the autoclave to cool down to room temperature naturally.
  - Collect the black precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in a vacuum oven at 60-80 °C overnight.
  - Anneal the dried powder under an inert atmosphere (e.g.,  $\text{Ar}/\text{H}_2$ ) at 500-700 °C for 2-4 hours to carbonize the glucose and crystallize the Sb.

## 2. Electrode Preparation and Coin Cell Assembly

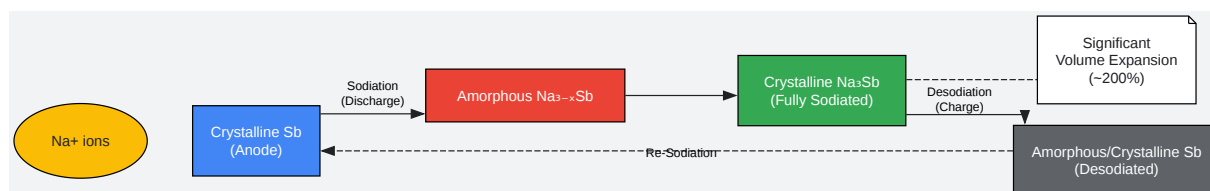
- Slurry Preparation:
  - Mix the synthesized Sb/C composite (active material), conductive carbon (e.g., Super P), and a binder (e.g., PAA or CMC) in a weight ratio of 80:10:10.
  - Add a suitable solvent (e.g., deionized water for PAA/CMC) and mix using a planetary mixer or magnetic stirrer until a homogeneous slurry is formed.
- Electrode Casting:
  - Cast the slurry onto a copper foil current collector using a doctor blade with a specific gap height.

- Dry the coated foil in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the solvent.
- Punch out circular electrodes of a desired diameter (e.g., 12 mm).
- Coin Cell Assembly (CR2032):
  - Assemble the coin cell inside an argon-filled glovebox.
  - Use the prepared Sb/C electrode as the working electrode, a sodium metal disc as the counter and reference electrode, and a glass fiber separator.
  - The electrolyte is typically 1 M NaClO<sub>4</sub> or NaPF<sub>6</sub> in a mixture of organic carbonates (e.g., EC:DEC 1:1 v/v) with 5% FEC.
  - Crimp the cell to ensure it is properly sealed.

### 3. Electrochemical Characterization

- Galvanostatic Cycling: Cycle the assembled coin cells at various current densities (C-rates) within a voltage window of 0.01-2.5 V vs. Na/Na<sup>+</sup>. A C-rate of 1C corresponds to a current that would fully charge/discharge the cell in one hour (based on the theoretical capacity of 660 mAh g<sup>-1</sup>).
- Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s<sup>-1</sup>) within the same voltage window to identify the sodiation and desodiation peaks.

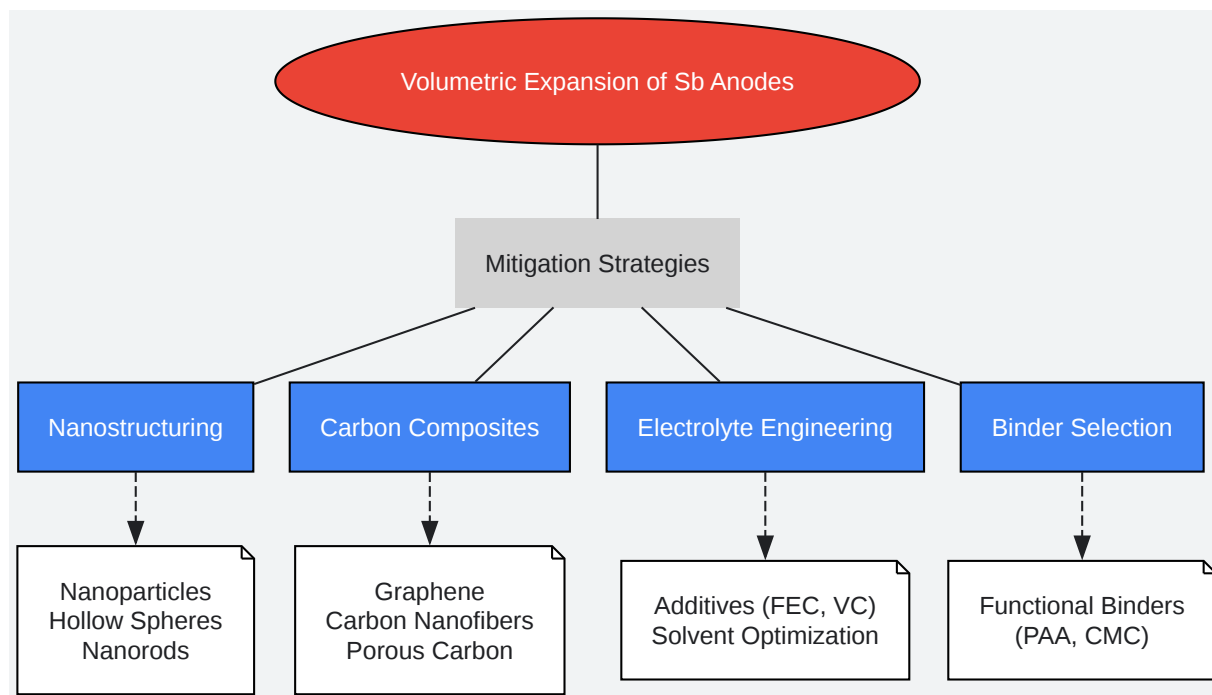
## Visualizations

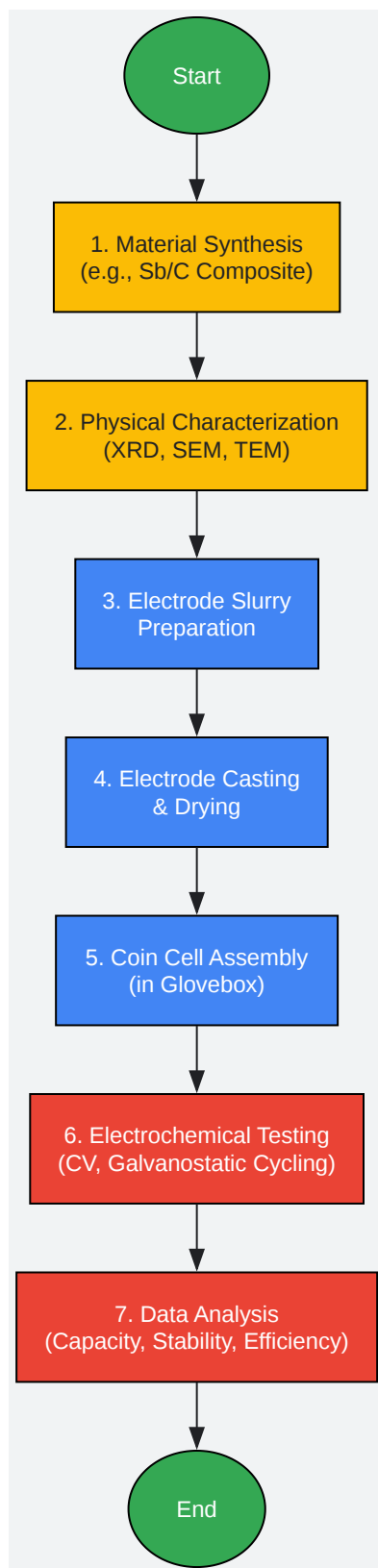




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Caption: Sodiation/desodiation mechanism of antimony anodes.





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